N-Isobutyl-N-nitrosourea
Description
Historical Context of Nitrosourea (B86855) Compounds as Research Probes
The scientific journey of nitrosourea compounds began in the mid-20th century, initially as part of a broad screening for potential anticancer agents. Their ability to alkylate nucleic acids and proteins quickly established them as valuable tools in cancer research and experimental chemotherapy. Compounds like N-methyl-N-nitrosourea (MNU) and N-ethyl-N-nitrosourea (ENU) became prototypic agents for inducing mutations and tumors in laboratory animals, thereby creating essential models for studying carcinogenesis and DNA repair mechanisms. researchgate.net, karger.com The simple structure of these compounds allowed for systematic modifications, leading to the synthesis of a wide array of derivatives, including N-Isobutyl-N-nitrosourea, to investigate how changes in the alkyl group influence their biological effects.
Significance of this compound in Experimental Systems
This compound serves as a specific tool for researchers to understand the biological consequences of DNA alkylation by a butyl group with a branched-chain structure. Its significance lies in its utility as a mutagen and carcinogen in various experimental models.
Mutagenicity: Studies have demonstrated the mutagenic potential of this compound. For instance, it has been shown to induce mutations in the bacterium Salmonella typhimurium, a standard organism for assessing the mutagenic properties of chemical substances. labnovo.com The mutagenicity of nitrosourea compounds is directly linked to their ability to transfer their alkyl group to the DNA bases, leading to mispairing during DNA replication and resulting in permanent mutations.
Carcinogenicity: Research involving animal models, particularly rats, has established the carcinogenic activity of this compound. Administration of this compound has been linked to the development of tumors in the gastrointestinal tract and skin. labnovo.com These findings are crucial for understanding the mechanisms of chemical carcinogenesis and for evaluating the potential risks of exposure to such compounds.
Scope of Academic Inquiry into this compound Biological Interactions
The primary focus of academic inquiry into this compound revolves around its interaction with DNA, the key event initiating its biological effects. Like other nitrosoureas, it acts as an alkylating agent. The isobutyl group is transferred to nucleophilic sites on the DNA bases.
DNA Adduct Formation: While direct studies on the specific DNA adducts formed by this compound are not extensively detailed in publicly available literature, research on the closely related compound, N-n-butyl-N-nitrosourea, provides valuable insights. In vitro studies with N-n-butyl-N-nitrosourea have shown that it alkylates purine (B94841) bases in DNA, forming products such as 3-n-butyladenine, 7-n-butylguanine, and O6-n-butylguanine. The formation of O6-alkylguanine is particularly significant as it is a well-established premutagenic lesion that can lead to G:C to A:T transition mutations during DNA replication.
The table below summarizes the major DNA adducts identified from the reaction of N-n-butyl-N-nitrosourea with DNA in vitro.
| Adduct | Type of Lesion |
| 3-n-Butyladenine | Minor groove adduct |
| 7-n-butylguanine | Major groove adduct |
| O6-n-butylguanine | Miscoding lesion |
Data derived from studies on the closely related compound N-n-butyl-N-nitrosourea.
The reactivity and the types of adducts formed are crucial for determining the mutagenic and carcinogenic potency of the compound. The branched structure of the isobutyl group in this compound, compared to the straight chain of the n-butyl group, may influence the rate and site of DNA alkylation, a subject that warrants further detailed investigation.
Structure
3D Structure
Properties
CAS No. |
760-60-1 |
|---|---|
Molecular Formula |
C5H11N3O2 |
Molecular Weight |
145.16 g/mol |
IUPAC Name |
1-(2-methylpropyl)-1-nitrosourea |
InChI |
InChI=1S/C5H11N3O2/c1-4(2)3-8(7-10)5(6)9/h4H,3H2,1-2H3,(H2,6,9) |
InChI Key |
SRSYSQPJIQFKKN-UHFFFAOYSA-N |
SMILES |
CC(C)CN(C(=O)N)N=O |
Canonical SMILES |
CC(C)CN(C(=O)N)N=O |
Other CAS No. |
760-60-1 |
Synonyms |
N-isobutyl-N-nitrosourea |
Origin of Product |
United States |
Molecular Mechanisms of N Isobutyl N Nitrosourea Action
Carbamoylation of Biomolecules by N-Isobutyl-N-nitrosourea Decomposition Products
In addition to the alkylating species, the decomposition of this compound also produces an isocyanate molecule—specifically, isobutyl isocyanate. researchgate.netudayton.edu This molecule does not react with nucleic acids but instead targets proteins for a post-translational modification known as carbamoylation. nih.govscience.gov
Inhibition of DNA Repair Enzyme Activity
A crucial consequence of protein carbamoylation is the inhibition of enzymes involved in cellular maintenance and repair, particularly DNA repair enzymes. nih.govscience.gov Enzymes such as DNA polymerase and others involved in the base excision repair (BER) and other DNA repair pathways can be targets for carbamoylation by isobutyl isocyanate. google.comresearchgate.net By inactivating these enzymes, this compound can suppress the cell's ability to remove the very DNA lesions it creates. nih.gov This inhibition prevents the repair of alkylated monoadducts, thereby increasing the probability that they will persist and convert into highly lethal inter-strand cross-links, synergistically enhancing the compound's cytotoxic effect. nih.govacs.org
Influence on DNA Replication and Transcription Processes
The genotoxic effects of N-alkyl-N-nitrosoureas, including this compound (IBNU), are intrinsically linked to their ability to chemically modify the DNA structure. This modification, primarily through alkylation, creates adducts that interfere with the normal functioning of the cellular machinery responsible for DNA replication and transcription.
Alkylation of the DNA template by related compounds such as N-methyl-N-nitrosourea (MeNU) and N-ethyl-N-nitrosourea (EtNU) has been shown to diminish its capacity to support RNA synthesis by RNA polymerase. nih.gov The primary inhibitory lesions are thought to be 7-alkylguanine and alkyl phosphotriesters. nih.gov Research indicates that the inhibition of RNA synthesis occurs mainly at the initiation step of transcription. nih.gov The extent of this inhibition can be influenced by factors such as the type of RNA polymerase and the presence of chromosomal proteins on the DNA template. nih.gov
Similarly, DNA replication is hampered by the presence of alkyl adducts. Certain lesions, such as O⁴-ethylthymidine, which can be formed by ethylating agents, are known to moderately block DNA replication in human cells. mdpi.com While DNA synthesis can sometimes proceed past these lesions—a process known as translesion synthesis—it often leads to the incorporation of incorrect bases, resulting in mutations. dntb.gov.uanih.gov For instance, the O⁶-methylguanine adduct, a common lesion from methylating nitrosoureas, can cause mispairing with thymine (B56734) instead of cytosine during replication, leading to G:C to A:T transition mutations if not repaired. mdpi.comnih.gov This disruption of the DNA template's integrity compromises both the fidelity and efficiency of replication and transcription.
Table 1: Effects of Related Nitrosoureas on DNA Replication and Transcription
| Compound | Effect | Mechanism | Primary Lesions Implicated | Reference |
|---|---|---|---|---|
| N-methyl-N-nitrosourea (MeNU) | Inhibition of RNA synthesis | Blocks the initiation step of transcription. | 7-alkylguanine, Alkyl phosphotriesters | nih.gov |
| N-ethyl-N-nitrosourea (EtNU) | Inhibition of RNA synthesis | Blocks the initiation step of transcription. | 7-alkylguanine, Alkyl phosphotriesters | nih.gov |
| Ethylating Agents (general) | Moderate blocking of DNA replication | O⁴-ethylthymidine adducts impede DNA polymerase. | O⁴-ethylthymidine | mdpi.com |
Induction of DNA Strand Breaks
A primary consequence of the interaction between this compound and DNA is the formation of various alkylated bases. nih.gov These adducts are recognized by the cell's DNA repair machinery, and the subsequent processing of this damage can lead to the formation of single-strand breaks (SSBs) and the more cytotoxic double-strand breaks (DSBs). nih.govelifesciences.org
Direct-acting alkylating agents, including nitrosourea (B86855) compounds, are known to cause significant DNA damage in various tissues, which can be detected as DNA strand breaks using techniques like alkaline elution. researchgate.net In vitro studies with the structurally similar compound N-n-butyl-N-nitrosourea have identified several major alkylation products upon reaction with DNA. These include 3-n-butyladenine, 7-n-butylguanine, and O⁶-n-butylguanine. nih.gov The formation of these adducts represents the initial damage that can be converted into strand breaks.
The process of removing these adducts, primarily through base excision repair (BER), involves creating a temporary break in the DNA backbone. elifesciences.org While this is a normal part of repair, a high density of lesions can lead to an accumulation of these repair intermediates, resulting in persistent SSBs. nih.gov
Furthermore, recent models suggest a replication-independent mechanism for the formation of DSBs induced by methylating agents like N-methyl-N-nitrosourea (MNU). elifesciences.org This model proposes that DSBs can arise from the crosstalk between two different repair pathways operating in close proximity. A DSB can be formed when a BER process initiated at an N-alkylation adduct (like 7-alkylguanine) coincides with a mismatch repair (MMR) process initiated at a nearby O⁶-alkylguanine lesion. elifesciences.org This interaction essentially leads to simultaneous nicks on opposite strands of the DNA, generating a DSB. nih.govelifesciences.org The induction of these strand breaks, particularly DSBs, is a critical factor in the cytotoxic action of nitrosoureas.
Table 2: Major DNA Adducts Formed by N-n-butyl-N-nitrosourea in vitro
| Alkylation Product | Type of Adduct | Reference |
|---|---|---|
| 3-n-Butyladenine | Purine (B94841) Adduct | nih.gov |
| 7-n-Butylguanine | Purine Adduct | nih.gov |
Genotoxic and Mutagenic Effects of N Isobutyl N Nitrosourea in Research Models
Experimental Induction of Genotoxicity
The Sister Chromatid Exchange (SCE) assay is a sensitive cytogenetic technique for detecting the reciprocal interchange of DNA between the sister chromatids of a chromosome during duplication. science.gov An elevated frequency of SCE is an indicator of DNA damage and genetic recombination. psu.edu
In a comprehensive comparative study involving forty different agents, N-n-butyl-N-nitrosourea (BNU) was assessed for its capacity to induce SCEs in Chinese hamster V79 cells. nih.gov The research established a significant positive correlation between the agents' ability to induce SCE and their potency in causing gene mutations. nih.gov However, the study highlighted that the ratio of mutagenic activity to SCE-inducing potential varied considerably among the tested substances. BNU, along with other ethylating agents like N-ethyl-N-nitrosourea (ENU), was found to exhibit a higher ratio of mutation induction compared to SCE induction. nih.gov This indicates that while BNU is genotoxic and causes the types of DNA lesions that lead to SCEs, it is a more potent inducer of gene mutations relative to its SCE-inducing capability. nih.gov
Table 1: Comparative Genotoxicity of N-n-butyl-N-nitrosourea (BNU) in Chinese Hamster V79 Cells This table summarizes findings on the relative ability of BNU to induce Sister Chromatid Exchanges (SCE) versus gene mutations compared to other agents.
| Agent Group | Characteristic | Finding | Reference |
|---|---|---|---|
| N-n-butyl-N-nitrosourea (BNU) | Ratio of Mutagenicity to SCE Induction | Higher (Produces more mutations relative to SCEs) | nih.gov |
| Ethylating Agents (e.g., ENU) | Ratio of Mutagenicity to SCE Induction | Higher (Produce more mutations relative to SCEs) | nih.gov |
| Methylating Agents (e.g., MNU) | Ratio of Mutagenicity to SCE Induction | Intermediate | nih.gov |
| Platinum Compounds | Ratio of Mutagenicity to SCE Induction | Lower (Produce more SCEs relative to mutations) | nih.gov |
The in vitro micronucleus assay is a cornerstone of genotoxicity testing, designed to detect chromosome damage. science.govresearchgate.net The assay identifies micronuclei, which are small, secondary nuclei formed from chromosome fragments or whole chromosomes that are not incorporated into the main nucleus after cell division. researchgate.netnih.gov The presence of micronuclei serves as a biomarker for clastogenic (chromosome breaking) or aneugenic (chromosome loss) events. nih.gov
While the micronucleus test is a standard method for evaluating the genotoxicity of alkylating agents, specific experimental results for N-Isobutyl-N-nitrosourea or its n-butyl isomer (BNU) were not available in the reviewed scientific literature. For context, related compounds such as N-ethyl-N-nitrosourea (ENU) have been shown to cause significant, dose-related increases in micronuclei in animal models. nih.gov These assays are typically performed using established mammalian cell lines, and measures of cytotoxicity are concurrently evaluated to distinguish true genotoxicity from effects secondary to cell death. researchgate.net
The Single Cell Gel Electrophoresis, or Comet Assay, is a versatile and sensitive method for quantifying DNA strand breaks in individual eukaryotic cells. oup.com After exposure to a test substance, isolated cells or nuclei are embedded in an agarose (B213101) gel, lysed, and subjected to electrophoresis. nih.gov DNA containing strand breaks relaxes and migrates from the nucleus, creating a comet-like image. The amount of DNA in the "tail" of the comet is proportional to the amount of DNA damage. oup.comnih.gov The standard alkaline version of the assay is used to detect single- and double-strand breaks and alkali-labile sites. oup.com
Specific data from Comet Assay studies investigating DNA damage induced by this compound or N-n-butyl-N-nitrosourea (BNU) were not identified in the reviewed literature. The assay is, however, widely applied to other N-nitroso compounds. For instance, in vivo studies with N-ethyl-N-nitrosourea (ENU) in rats have documented significant, dose-dependent increases in DNA migration (%Tail DNA) in cells from multiple organs, confirming its DNA-damaging potential. nih.gov
N-n-butyl-N-nitrosourea (BNU) has been identified as a direct-acting mutagen that induces point mutations in mammalian cell systems. nih.gov Its mutagenic activity has been quantified in Chinese hamster ovary (CHO) cells using the hypoxanthine-guanine phosphoribosyl transferase (HGPRT) gene locus as a target. nih.gov In a comparative analysis, BNU demonstrated lower cytotoxicity and mutagenic potency on a concentration basis than its lower alkyl chain homologues, N-methyl-N-nitrosourea (MNU) and N-ethyl-N-nitrosourea (ENU). nih.gov The rank order of potency for both cell killing and mutation induction was determined to be: MNNG > ENNG > MNU > ENU > BNU. nih.gov
Further studies have corroborated the mutagenicity of BNU in hamster cell lines deficient in the DNA repair enzyme O⁶-alkylguanine-DNA alkyltransferase (AGT), which renders them hypersensitive to alkylating agents. nih.govoup.com In these studies, cells also deficient in nucleotide excision repair (NER) were found to be approximately 40% more susceptible to mutations induced by BNU. nih.govoup.com This suggests that DNA lesions produced by BNU are recognized and repaired, at least in part, by the NER pathway. nih.govoup.com The primary mechanism of BNU's mutagenicity involves the alkylation of DNA bases, particularly the formation of O⁶-n-butylguanine, a lesion known to cause mispairing during DNA replication, leading to GC→AT transition mutations. nih.gov
Table 2: Relative Cytotoxicity and Mutagenicity of N-n-butyl-N-nitrosourea (BNU) and Other Nitroso Compounds in CHO Cells This interactive table displays the rank order of potency based on scientific findings, where a lower rank number signifies higher potency.
| Compound | Relative Cytotoxicity Rank | Relative Mutagenicity Rank | Reference |
|---|---|---|---|
| N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) | 1 | 1 | nih.gov |
| N-ethyl-N'-nitro-N-nitrosoguanidine (ENNG) | 2 | 2 | nih.gov |
| N-methyl-N-nitrosourea (MNU) | 3 | 3 | nih.gov |
| N-ethyl-N-nitrosourea (ENU) | 4 | 4 | nih.gov |
| N-n-butyl-N-nitrosourea (BNU) | 5 | 5 | nih.gov |
Mutagenic Potency in Bacterial and Mammalian Cells
Mutational Spectra Analysis (e.g., A-T base pair substitutions)
The mutational specificity of N-nitroso compounds, a class to which this compound belongs, has been extensively studied to understand their carcinogenic mechanisms. Research on related compounds like N-ethyl-N-nitrosourea (ENU) provides significant insights into the expected mutational patterns. Analysis of ENU-induced mutations in various research models consistently reveals a predominance of base pair substitutions, particularly at A-T base pairs. unc.eduunc.edu
In a study on splenic T-cells of mice exposed to ENU, A-T to T-A transversions and A-T to G-C transitions were the most frequent mutations observed. unc.edu Of the 69 mutations identified in exon 3 of the Hprt gene, 62 were located at A-T base pairs. unc.edu This suggests that thymidine (B127349) alkylation is a critical event in the mutagenesis induced by such compounds in vivo. unc.edu Furthermore, a significant strand bias was noted, with the majority of mutations occurring at thymine (B56734) bases on the nontranscribed strand, which may be attributed to less efficient DNA repair on this strand compared to the transcribed strand. unc.edu
Similarly, sequence analysis of ENU-induced mutations at the vermilion locus in Drosophila melanogaster showed that all detected mutations were base-pair changes. unc.edu The spectrum was dominated by G-C to A-T transitions (61%), followed by A-T to G-C transitions (18%) and a smaller fraction of transversions (21%). unc.edu The prevalence of G-C to A-T transitions is often attributed to the formation of the O6-ethylguanine adduct, a well-known premutagenic lesion. unc.edu
These findings collectively indicate that N-nitroso compounds like this compound likely induce a specific pattern of mutations characterized by a high frequency of substitutions at A-T base pairs.
Interaction with DNA Repair Pathways
The genotoxic effects of N-alkyl-N-nitrosoureas are significantly modulated by the cell's DNA repair machinery. The persistence of DNA adducts formed by these compounds, and consequently their mutagenic potential, is heavily dependent on the efficiency of various repair pathways, including mismatch repair (MMR) and direct reversal of damage by alkyltransferases. nih.govmdpi.commdpi.com
Mismatch Repair Deficiency and Enhanced Mutagenesis
The DNA mismatch repair (MMR) system is crucial for correcting errors that occur during DNA replication and recombination. wikipathways.org It also plays a role in recognizing and processing certain types of DNA damage, including alkylation adducts. nih.govscience.gov Deficiency in the MMR system can lead to a significant increase in mutagenesis induced by alkylating agents like N-ethyl-N-nitrosourea (ENU). nih.gov
Studies in mouse embryonic stem cells have shown that a deficiency in the MSH2 protein, a key component of the MMR system, leads to a strong enhancement of ENU's mutagenicity, although it only slightly affects cell survival. nih.gov This suggests that the MMR system is involved in processing DNA damage caused by ethylating agents. nih.gov In MSH2-deficient mice, ENU has been shown to accelerate lymphomagenesis, indicating a synergistic effect between MMR deficiency and ENU-induced mutagenesis in promoting cancer development. nih.gov The mutations in these MMR-deficient models predominantly occur at A-T base pairs, highlighting the role of MMR in processing ethylation damage at these sites. nih.gov The "futile cycle" model proposes that MMR's attempts to repair O6-alkylguanine lesions can lead to cell death, and thus MMR-deficient cells are more resistant to the cytotoxic effects but are more prone to the mutagenic effects. oup.com
Role of Alkyltransferases
O6-alkylguanine-DNA alkyltransferases (AGTs) are specialized DNA repair proteins that play a direct and critical role in mitigating the mutagenic effects of alkylating agents. mdpi.comoup.com These enzymes function by transferring the alkyl group from the O6 position of guanine (B1146940) (and other positions like O4 of thymine) to a cysteine residue within their own structure. oup.comucl.ac.uk This action restores the normal DNA base in a single step but results in the irreversible inactivation of the AGT protein, which is why it is often referred to as a "suicide enzyme". mdpi.comresearchgate.net
The formation and persistence of O6-alkylguanine adducts are strongly correlated with the induction of tumors in animal models. ucl.ac.uknih.gov The efficiency of AGT in repairing these lesions varies depending on the specific tissue. For instance, the brain has been observed to have slower repair of O6-alkylguanine compared to the liver, which can contribute to the organ-specific carcinogenicity of some N-nitroso compounds. ucl.ac.uk The level of AGT activity within a cell is a major determinant of its resistance to the cytotoxic and mutagenic effects of alkylating agents. researchgate.net Cells with low levels of AGT are more sensitive to these agents. researchgate.net The repair of O4-alkylthymine by AGT is generally slower than the repair of O6-alkylguanine, which can lead to the persistence of A:T pair mutations. mdpi.comucl.ac.uk
Experimental Evaluation of Carcinogenic Potential
Tumor Induction in Rodent Models
N-nitroso compounds are potent carcinogens in a wide range of animal species, with N-nitrosoureas being particularly effective at inducing tumors in various organs. ucl.ac.ukdovepress.com Studies using related compounds provide a strong basis for the expected carcinogenic potential of this compound. Rodent models, particularly rats and mice, have been extensively used to demonstrate the carcinogenicity of this class of chemicals. mdpi.compor-journal.com
For example, N-methyl-N-nitrosourea (MNU) is a well-established carcinogen that specifically targets the mammary gland in rats, making it a widely used model for studying human breast cancer. por-journal.com Similarly, N-ethyl-N-nitrosourea (ENU) is known to induce leukemia and tumors of the central nervous system in mouse models. dovepress.com The carcinogenicity of these compounds is often dose-dependent and can be influenced by the route of administration and the age of the animal at the time of exposure. por-journal.com
Organ and Tissue Specificity (e.g., intestine, oral cavity, skin, mammary gland, nervous tissue)
A hallmark of N-nitroso carcinogens is their remarkable organ and tissue specificity. ucl.ac.uk The site of tumor induction is influenced by the chemical structure of the specific nitrosourea (B86855), its metabolic activation, and the DNA repair capacity of the target tissues. nih.govucl.ac.uk
Intestine: N-carboxymethyl-N-nitrosourea (CMNU), when administered in drinking water to rats, has been shown to induce adenocarcinomas in both the large and small intestine. ca.gov
Oral Cavity and Skin: Studies with CMNU in male rats also reported treatment-related increases in squamous cell carcinomas of the oral cavity and skin. ca.gov
Mammary Gland: The rat mammary gland is highly susceptible to the carcinogenic action of N-methyl-N-nitrosourea (MNU). por-journal.com This model is considered to mimic human breast cancer in many aspects. por-journal.com
Nervous Tissue: Several N-nitrosoureas are potent neurocarcinogens. For instance, N-methyl-N-nitrosourea can induce tumors in the brain and peripheral nervous system. ucl.ac.uk The high susceptibility of nervous tissue is partly attributed to a lower capacity for repairing O6-methylguanine adducts compared to other organs like the liver. nih.gov
Other Tissues: Depending on the specific compound and experimental conditions, tumors can also be induced in other tissues. For example, ENU can cause leukemia in mice, affecting the hematopoietic system. dovepress.com Ovarian Sertoli cell tumors have been induced in Donryu rats with N-nitrosoureas. nih.gov
The diverse organotropism of N-nitrosoureas underscores their potent and versatile carcinogenic activity in experimental models.
Table of Tumor Induction by Related N-Nitrosoureas in Rodent Models
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| N-ethyl-N-nitrosourea (ENU) |
| N-methyl-N-nitrosourea (MNU) |
| N-carboxymethyl-N-nitrosourea (CMNU) |
| N-propyl-N-nitrosourea |
| O6-ethylguanine |
| O6-methylguanine |
| O4-alkylthymine |
Tumor Incidence and Latency Period in Experimental Designs
Research into the effects of this compound has established a clear dose-response relationship for tumor development in experimental animals. A key study involving female Donryu rats, which were administered iso-BNU continuously in their drinking water, demonstrated that the incidence of digestive tract tumors increased with the concentration of the compound. nih.gov
In this study, four groups of female Donryu rats were exposed to varying concentrations of iso-BNU. The group receiving the highest concentration showed the highest tumor incidence, and a clear dose-effect relationship was observed across all treated groups. nih.gov The predominant type of tumor that developed in the digestive tract was angiogenic. nih.gov
The following table details the incidence of digestive tract tumors in female Donryu rats continuously given iso-BNU in their drinking water.
| Concentration of this compound (ppm) | Number of Rats with Digestive Tract Tumors / Total Number of Rats | Tumor Incidence (%) |
| 400 | 25/28 | 89% |
| 200 | 14/24 | 58% |
| 100 | 6/25 | 24% |
| 0 (Control) | 0/17 | 0% |
While specific data on the tumor latency period (the time from initial exposure to the detection of a tumor) for this compound is not extensively detailed in the primary literature, the average survival period of the tumor-bearing rats provides an indirect measure of the compound's carcinogenic potency and the aggressiveness of the induced tumors. A dose-effect relationship was also evident in the average survival period, with survival time decreasing as the dose of iso-BNU increased. nih.gov
Pathological and Molecular Characterization of Induced Lesions
The pathological examination of tumors induced by this compound in female Donryu rats revealed a specific tropism for the duodenum. nih.gov The majority of the tumors induced in the digestive tract were of an angiogenic nature, with a smaller number being of epithelial origin. nih.gov These angiogenic tumors are characterized by the formation of new blood vessels.
Histopathologically, other N-alkyl-N-nitrosoureas have been shown to induce a variety of tumors. For instance, studies with N-methyl-N-nitrosourea (MNU) have resulted in mammary tumors that are histologically classified as adenocarcinomas with varying degrees of invasion and different growth patterns such as solid, cribriform, and papillary. scialert.netresearchgate.net In some rat strains, other nitrosoureas have induced Sertoli cell tumors in the ovary, which are characterized by tubular formations lined by columnar cells. nih.gov The intestine is a common target for several N-alkyl-N-nitrosourea compounds. ca.gov
Detailed molecular characterization of the specific lesions induced by this compound is not extensively available in the reviewed scientific literature. However, the broader class of N-nitrosourea compounds is known to exert its genotoxic effects by acting as alkylating agents. For example, N-methyl-N-nitrosourea is known to transfer its methyl group to nucleobases in DNA, which can lead to point mutations, such as AT:GC transitions. scialert.netebi.ac.uk This mechanism, particularly the G to A transition, has been identified in oncogenes like H-ras in mammary tumors induced by MNU. scialert.net It is plausible that this compound acts through a similar mechanism of DNA alkylation, leading to the genetic alterations that initiate and promote the development of angiogenic tumors in the duodenum.
N Isobutyl N Nitrosourea As a Tool in Experimental Pathology and Genetics
Modeling Carcinogenesis in Animal Systems
N-nitrosourea compounds are powerful tools for inducing tumor formation in laboratory animals, providing invaluable models for studying the mechanisms of cancer development and for testing novel therapeutic strategies. Their ability to act as direct carcinogens, requiring no metabolic activation, allows for consistent and targeted tumor induction.
Development of Organ-Specific Tumor Models (e.g., mammary carcinomas, lymphomas)
The organ-specific carcinogenic activity of N-nitrosourea compounds has led to the development of robust and reproducible animal models for specific human cancers.
Mammary Carcinomas: N-methyl-N-nitrosourea (MNU) is extensively used to induce mammary tumors in rats, creating models that closely mimic human breast cancer. nih.govresearchgate.net These MNU-induced tumors are often ductal in origin, similar to the majority of human breast cancers. researchgate.netamegroups.org Studies using Sprague-Dawley rats have demonstrated that MNU can reliably induce mammary carcinomas, providing a stable platform for preclinical research. nih.govamegroups.org Similarly, N-ethyl-N-nitrosourea (ENU) has been successfully used to induce both benign and malignant mammary tumors in rats, which share key characteristics with human breast cancer, including local invasion into surrounding tissues. nih.gov
Lymphomas and Leukemias: N-nitrosourea compounds are also effective inducers of hematopoietic cancers. Research has shown that MNU can induce leukocyte lymphomas in mouse strains such as BALB/c. ENU is also a known leukemogenic agent, capable of inducing leukemia in mouse models by causing DNA changes that lead to prolonged bone marrow suppression and subsequent malignant transformation. mdpi.com These models are critical for investigating the progression of lymphomas and leukemias and for evaluating potential treatments.
Table 1: Examples of N-Nitrosourea Induced Tumor Models Data derived from studies on N-methyl-N-nitrosourea (MNU) and N-ethyl-N-nitrosourea (ENU).
| Carcinogen | Animal Model | Primary Tumor Type | Key Characteristics |
| MNU | Sprague-Dawley Rat | Mammary Carcinoma | Ductal origin, mimics human breast cancer histopathology. nih.govamegroups.org |
| ENU | Sprague-Dawley Rat | Mammary Carcinoma | Induces both benign and malignant tumors; shows local invasion. nih.gov |
| MNU | BALB/c Mouse | Leukocyte Lymphoma | Development of hematopoietic malignancy in the spleen. |
| ENU | Mouse | Leukemia | Associated with bone marrow suppression and subsequent leukemia. mdpi.com |
Investigation of Carcinogenesis Mechanisms in Vivo
Animal models induced by N-nitrosoureas allow for the detailed investigation of the molecular and cellular events that drive tumor initiation and progression.
The carcinogenic effects of N-nitrosoureas are rooted in their ability to cause DNA mutations, which in turn lead to altered gene expression that promotes cancer development. In mouse models of ENU-induced leukemia, a key finding is the upregulation of Vascular Endothelial Growth Factor (VEGF). mdpi.com VEGF is a critical protein involved in angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and survival. By promoting angiogenesis, the upregulation of VEGF ensures that the growing tumor receives the necessary nutrients and oxygen.
Furthermore, malignant cells often develop mechanisms to evade apoptosis, or programmed cell death. This resistance to apoptosis is a hallmark of cancer and is frequently associated with the BCL2 family of proteins. While direct upregulation of BCL2 by N-Isobutyl-N-nitrosourea is a subject for further specific research, the general mechanism of carcinogenesis induced by N-nitrosoureas involves the selection of cells that have acquired mutations promoting survival and resisting apoptosis, a process where BCL2 plays a central role. mdpi.com
N-nitrosourea compounds function as alkylating agents, transferring alkyl groups to DNA bases. This action is a double-edged sword. The resulting DNA damage, if not properly repaired, can lead to mutations in critical genes that control cell growth, such as oncogenes and tumor suppressor genes. nih.gov These mutations can unlock pathways that lead to unregulated cellular proliferation, a fundamental aspect of cancer.
Conversely, extensive DNA damage can trigger apoptosis, a cell's intrinsic suicide program designed to eliminate genetically compromised or abnormal cells. nih.gov Photoreceptor cells, for example, are highly sensitive to MNU and undergo apoptosis upon exposure. nih.govresearchgate.net In the context of carcinogenesis, a critical step is the circumvention of this apoptotic response. Cells that acquire mutations allowing them to ignore apoptotic signals despite significant DNA damage are the ones that are most likely to proliferate uncontrollably and form a tumor. mdpi.com
Chemical Mutagenesis in Genetic Screens
Beyond their role in cancer modeling, N-nitrosourea compounds, particularly ENU, are invaluable tools in genetics for discovering gene function through chemical mutagenesis.
Random Mutagenesis for Gene Identification
ENU is recognized as one of the most potent mutagens in mice, capable of inducing a high frequency of random, single-base-pair point mutations throughout the entire genome. nih.govresearchgate.net This property is harnessed in large-scale forward genetic screens. In these screens, male mice are treated with ENU to induce mutations in their spermatogonial stem cells. These males are then bred, and their offspring are systematically screened for interesting or abnormal phenotypes, such as developmental defects, behavioral changes, or disease symptoms like cardiomyopathy. nih.govnih.gov
Once a mouse with a heritable phenotype of interest is identified, researchers can then work to pinpoint the specific gene mutation responsible. This process of linking a phenotype to a gene is a powerful method for identifying novel genes and uncovering their roles in complex biological processes and diseases. researchgate.netnih.gov Because ENU typically causes point mutations, it allows for the identification of a single candidate gene responsible for the observed trait, making it a precise tool for functional genomics.
Information regarding this compound is not available in the searched resources.
Extensive searches for scientific literature concerning "this compound" did not yield specific research findings related to its application in experimental pathology, genetics, or its effects on cell cycle dynamics and differentiation as outlined in the requested article structure. The body of available research predominantly focuses on other N-nitroso compounds, such as N-ethyl-N-nitrosourea (ENU) and N-methyl-N-nitrosourea (MNU).
These related compounds are well-documented for their potent mutagenic properties and are widely used in genetic research. For instance, ENU is a powerful tool for inducing point mutations in mouse models, which facilitates the generation of allelic series and the study of gene function. nih.govoup.comnih.gov Similarly, MNU is recognized for its utility in creating animal models for conditions like retinal degeneration and mammary cancer. researchgate.net Studies on various nitrosoureas have also explored their impact on the cell cycle. nih.gov
However, specific data on this compound concerning the generation of allelic series, the creation of mouse models for genetic disorders, or its impact on cell cycle perturbations, cell attachment, proliferation kinetics, and cellular differentiation pathways could not be located in the provided search results. Therefore, it is not possible to generate the requested article with scientifically accurate and specific information for "this compound."
Advanced Methodological Approaches in N Isobutyl N Nitrosourea Research
Molecular Biology Techniques
In the study of N-Isobutyl-N-nitrosourea (IBNU), a variety of advanced molecular biology techniques are employed to elucidate its mechanisms of action, particularly its genotoxic effects. These methods allow for the sensitive detection of DNA damage, analysis of subsequent changes in gene expression, and exploration of molecular interactions.
DNA Adduct Detection and Quantification
The formation of covalent DNA adducts is a critical initiating event in chemical carcinogenesis. acs.org The detection and quantification of these adducts are therefore central to understanding the mutagenic potential of compounds like IBNU.
32P-Postlabeling: This highly sensitive method is capable of detecting very low levels of DNA adducts, as low as one adduct in 109 to 1010 normal nucleotides, using microgram quantities of DNA. nih.govnih.gov The technique involves the enzymatic digestion of DNA, enrichment of the adducted nucleotides, and subsequent radiolabeling with 32P. nih.gov The labeled adducts are then separated and quantified, typically by chromatography. nih.govnih.gov This approach is applicable to a wide range of genotoxicity studies, including the analysis of carcinogen-DNA interactions. nih.gov
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): HPLC-MS has become a primary tool for the structural characterization and quantification of DNA adducts, often surpassing the sensitivity of 32P-postlabeling. wikipedia.orgptbioch.edu.pl This method combines the separation power of liquid chromatography with the mass-analyzing capabilities of mass spectrometry. ptbioch.edu.pl Isotope dilution HPLC-electrospray ionization-tandem mass spectrometry (HPLC-ESI-MS/MS) offers exceptional selectivity and accuracy for quantifying specific DNA adducts. researchgate.net This technique is crucial for identifying the precise chemical structures of adducts formed by compounds like N-nitroso compounds.
A study on the tobacco-specific carcinogen 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (B1679377) (NNK) utilized a novel liquid chromatography-nanoelectrospray ionization-high-resolution tandem mass spectrometry (LC-NSI-HRMS/MS) method. This allowed for the analysis of 30 different DNA phosphate (B84403) adducts. acs.org
| Analytical Method | Limit of Detection (LOD) | Key Features |
| 32P-Postlabeling | 1 adduct per 109–1010 nucleotides nih.gov | Ultrasensitive, requires small amounts of DNA. nih.gov |
| HPLC-MS | Adduct-dependent, can reach ~3 adducts in 109 nucleotides google.com | High selectivity and structural characterization capabilities. ptbioch.edu.pl |
| UPLC-Tandem MS | Can vary widely (e.g., 0.02 to 23.7 adducts in 108 nucleotides) google.com | High throughput, but response is adduct-dependent. google.com |
Gene Expression Profiling
Following DNA damage, cells can undergo significant changes in gene expression as they attempt to repair the damage or undergo apoptosis. Profiling these changes provides insight into the cellular response to IBNU.
Western Blot: This technique is used to detect specific proteins in a sample. In the context of IBNU research, Western blotting can be used to quantify the levels of proteins involved in DNA repair, cell cycle control, and apoptosis. For example, studies on related compounds have used Western blots to analyze the expression of proteins like MAP kinase 1. nih.gov
Quantitative Polymerase Chain Reaction (qPCR): qPCR is a powerful technique for quantifying mRNA levels, providing a measure of gene expression. gene-quantification.deprotocols.io In studies of genotoxic agents, qPCR can be used to analyze the expression of a panel of genes to understand the cellular response to the compound. nih.govbio-rad.com The process involves reverse transcribing RNA into cDNA, which is then amplified in the presence of a fluorescent dye, allowing for real-time quantification of the amplification product. bio-rad.com Accurate normalization using stable reference genes is crucial for reliable results. bio-rad.com
Molecular Hybridization Studies
Molecular hybridization techniques are used to detect specific DNA or RNA sequences. In the context of IBNU research, these methods could be employed to identify specific gene mutations or alterations in gene structure. For instance, fluorescence in situ hybridization (FISH) can be used to visualize specific DNA sequences on chromosomes. Studies on related compounds have used in situ hybridization to examine the expression of specific RNAs, such as 28S rRNA, within tissues. elifesciences.org
Cellular and Genetic Assays
Cellular and genetic assays are fundamental for assessing the functional consequences of exposure to IBNU, such as its effects on cell viability, cell cycle progression, and its ability to induce mutations.
Flow Cytometry for Cell Cycle and Viability Analysis
Flow cytometry is a versatile technique that allows for the rapid analysis of multiple physical and chemical characteristics of individual cells as they pass through a laser beam. nih.gov
Cell Cycle Analysis: By staining cells with a fluorescent dye that binds to DNA, such as propidium (B1200493) iodide, flow cytometry can be used to determine the distribution of a cell population across the different phases of the cell cycle (G0/G1, S, and G2/M). caister.combdbiosciences.com This is because the amount of DNA in a cell doubles during the S phase and is twice the G1 amount in the G2 and M phases. caister.com This analysis can reveal if a compound like IBNU causes cell cycle arrest at specific checkpoints, which is a common response to DNA damage.
Viability Analysis: Flow cytometry can also be used to assess cell viability by using dyes that can only enter cells with compromised membranes (e.g., ethidium (B1194527) bromide) or dyes that are actively metabolized by living cells (e.g., calcein (B42510) acetoxy-methyl-ester). nih.govnih.gov This allows for the quantification of live, apoptotic, and necrotic cells in a population following exposure to a test compound.
| Flow Cytometry Application | Principle | Common Dyes |
| Cell Cycle Analysis | Measures cellular DNA content to determine cell cycle phase. caister.com | Propidium Iodide, DAPI bdbiosciences.comresearchgate.net |
| Viability Analysis | Differentiates between live and dead cells based on membrane integrity or metabolic activity. nih.govresearchgate.net | Ethidium Bromide, Fluorescein Diacetate, Calcein AM, Ethidium Homodimer-1 nih.govnih.gov |
Mammalian Cell Mutagenesis Assays
These assays are designed to detect gene mutations in mammalian cells following exposure to a potential mutagen.
Hprt Gene Mutation Assay: The hypoxanthine-guanine phosphoribosyltransferase (Hprt) gene is located on the X chromosome and is a common target for mutagenesis studies. researchgate.net Mutations that inactivate the HPRT enzyme render cells resistant to the toxic effects of purine (B94841) analogs like 6-thioguanine. ivami.com By selecting for cells that can grow in the presence of this analog, the frequency of mutations induced by a compound can be determined. researchgate.netivami.com Studies on similar N-nitroso compounds, such as N-methyl-N-nitrosourea (MNU) and N-ethyl-N-nitrosourea (ENU), have shown dose-dependent increases in Hprt mutant frequency. nih.gov Molecular analysis of these mutations often reveals a high proportion of specific base substitutions, providing insight into the mutagenic mechanism of the compound. nih.govnih.gov
Pig-a Gene Mutation Assay: The Pig-a gene (phosphatidylinositol glycan anchor biosynthesis, class A) is also located on the X-chromosome and is essential for the synthesis of glycosylphosphatidylinositol (GPI) anchors. oecd.org These anchors are required to attach a variety of proteins to the cell surface. oecd.org A mutation in the Pig-a gene can lead to the absence of these GPI-anchored proteins, a phenotype that can be readily detected by flow cytometry using fluorescently labeled antibodies against these proteins. oecd.org The Pig-a assay is a promising in vivo tool for evaluating the mutagenicity of chemicals and has been shown to be reproducible and transferable across laboratories. nih.govresearchgate.net Studies with compounds like N-methyl-N-nitrosourea have demonstrated dose-dependent increases in the frequency of Pig-a mutant cells. nih.govresearchgate.net
| Mutagenesis Assay | Gene Locus | Detection Method | Key Findings with N-Nitroso Compounds |
| Hprt Assay | X-chromosome researchgate.net | Selection with purine analogs (e.g., 6-thioguanine) ivami.com | Dose-dependent increase in mutant frequency; specific base substitution patterns. nih.gov |
| Pig-a Assay | X-chromosome oecd.org | Flow cytometry to detect loss of GPI-anchored surface proteins. oecd.org | Dose- and time-dependent increases in mutant red blood cells and reticulocytes. nih.govresearchgate.net |
Sister Chromatid Exchange (SCE) Assays
Sister Chromatid Exchange (SCE) assays are well-established cytogenetic tests used to evaluate the genotoxicity of chemical compounds. springernature.com An SCE represents the reciprocal exchange of DNA between sister chromatids of a duplicating chromosome. While the precise molecular mechanisms are complex, an increase in SCE frequency is a sensitive indicator of DNA damage and subsequent recombinational repair. springernature.complos.org The assay is considered a classic toxicological method for detecting alterations to the biochemistry underlying cellular homologous recombination. springernature.com
In the context of N-alkyl-N-nitrosoureas, SCE assays serve as a key tool to quantify their DNA-damaging potential. Research has shown that alkylating nitrosoureas are effective inducers of SCEs. nih.gov For instance, N-butyl-N-nitrosourea, a close structural analog of this compound, has tested positive in in-vitro SCE assays. ca.gov
A comprehensive study comparing the effects of forty different chemical and physical agents in Chinese hamster V79 cells found a strong positive correlation (r = 0.89) between the potencies of these agents to induce SCEs and their ability to cause gene mutations. nih.gov However, the study also revealed significant differences in the ratio of mutagenicity to SCE induction among various compounds. Agents such as N-butyl-N-nitrosourea and other ethylating agents were found to produce relatively more mutations than SCEs, suggesting that the types of DNA lesions they create are more prone to being converted into point mutations than to events leading to chromatid exchanges. nih.gov In contrast, agents like mitomycin C and various platinum compounds induced a higher frequency of SCEs relative to mutations. nih.gov This highlights the utility of SCE assays not just in detecting genotoxicity but also in providing insights into the specific mechanisms of DNA damage favored by a particular compound.
Table 1: Comparative Genotoxicity of Selected Agents in Chinese Hamster V79 Cells This table is generated based on qualitative findings from the referenced study. The ratio represents the relative potency for inducing mutations versus Sister Chromatid Exchanges (SCEs).
| Agent/Class | Ratio of Mutagenicity to SCE Induction | Reference |
|---|---|---|
| N-butyl-N-nitrosourea | Higher (More mutations than SCEs) | nih.gov |
| Ethylating Agents (e.g., N-ethyl-N-nitrosourea) | Higher (More mutations than SCEs) | nih.gov |
| Methylating Agents (e.g., N-methyl-N-nitrosourea) | Intermediate | nih.gov |
| Platinum Compounds (e.g., cis-diamminedichloroplatinum) | Lower (More SCEs than mutations) | nih.gov |
| Mitomycin C | Lower (More SCEs than mutations) | nih.gov |
Advanced Animal Modeling Techniques
Targeted Mutagenesis and Phenotype Screening in Rodents
N-nitroso compounds are potent mutagens used extensively in animal models to induce tumors and study carcinogenesis. This compound (iso-BNU) has been effectively used to create specific cancer models in rodents. In one key study, continuous oral administration of iso-BNU in the drinking water of female Donryu rats successfully induced a high incidence of tumors in the digestive tract, particularly in the duodenum. nih.gov This demonstrates the utility of iso-BNU as a chemical tool for targeted organ mutagenesis, providing a reliable model to study the development of duodenal tumors. nih.govca.gov
This approach is part of a broader methodology known as chemical random mutagenesis, where a supermutagen is used to generate a wide array of mutations, which are then identified through phenotype screening. The most well-known agent for this purpose is N-ethyl-N-nitrosourea (ENU), which is highly effective at inducing point mutations in the spermatogonial stem cells of mice. wikipedia.orgjst.go.jp This allows for the creation of a large collection of mouse models with diverse phenotypes. physiology.orgpsu.edu Researchers can then screen these mutagenized mice for specific physiological, behavioral, or dysmorphological changes, and once an abnormal phenotype of interest is identified, the causative gene can be mapped. wikipedia.org This phenotype-driven approach is a powerful tool for discovering gene function and developing models for human diseases. nih.gov The use of iso-BNU to induce a specific tumor phenotype in rats is a targeted application of the same fundamental principle of chemical mutagenesis. nih.gov
Histopathological and Immunohistochemical Analysis of Experimental Tumors
Following the induction of tumors in animal models using compounds like this compound, advanced analytical techniques are employed to characterize the resulting neoplasms. Histopathological analysis involves the microscopic examination of stained tissue sections to determine tumor type, grade, and growth patterns. In studies with iso-BNU, tumors induced in the duodenum of Donryu rats were predominantly identified as angiogenic tumors, with some classified as hemangioendotheliomas, alongside a few instances of epithelial-type tumors. nih.gov
Immunohistochemistry (IHC) provides further molecular characterization by using antibodies to detect the presence and localization of specific proteins within the tumor tissue. This technique is crucial for understanding the cellular origins of the tumor and the signaling pathways that are active. For example, in studies of mammary tumors induced by the related compound N-methyl-N-nitrosourea (MNU), IHC has been used to assess the expression of proteins like the Vascular Endothelial Growth Factor (VEGF), which is involved in angiogenesis. scialert.net Similarly, in cerebellar tumors induced by N-ethyl-N-nitrosourea (ENU) in rats, most tumors were identified as oligodendrogliomas, and the neoplastic cells stained positively with an anti-Leu-7 monoclonal antibody, a marker used to identify certain neural and neuroendocrine cells. nih.gov While specific IHC data for iso-BNU-induced tumors is not detailed in the available literature, the methodological approach is standard for characterizing any experimentally induced neoplasm, providing critical information on histogenesis and biological behavior. nih.gov
Table 2: Examples of Tumor Types Induced by N-Nitrosoureas in Rodents
| Compound | Animal Model | Primary Tumor Site(s) | Histopathological Findings | Reference |
|---|---|---|---|---|
| This compound | Donryu Rat | Duodenum | Angiogenic tumors, Hemangioendothelioma | nih.gov |
| N-Methyl-N-nitrosourea (MNU) | Sprague-Dawley Rat | Mammary Gland | Invasive and non-invasive carcinomas | scialert.net |
| N-Methyl-N-nitrosourea (MNU) | Wistar Rat | Urinary Bladder | Fibrous histiocytomas, Haemangiomas | nih.gov |
| N-Ethyl-N-nitrosourea (ENU) | Various Rat Strains | Nervous System (Cerebellum) | Oligodendrogliomas | nih.gov |
Theoretical and Computational Modeling of Reactions
Understanding the mutagenic activity of this compound requires insight into its chemical reactions at the molecular level, particularly its interaction with DNA. Theoretical and computational modeling provides a powerful approach to investigate these mechanisms, which are often difficult to capture experimentally. These methods can be used to determine the structure of reactive intermediates, model reaction pathways, and calculate the energetics involved in the alkylation of DNA bases. dtic.mil
Computational studies on N-nitroso compounds have focused on identifying the ultimate alkylating agent responsible for their mutagenicity. Through semiempirical (MOPAC) and density-functional theory (DFT) calculations, researchers have analyzed the alkylation of guanine (B1146940). dtic.mil These theoretical models suggest that the ultimate reactive metabolite is likely an alkyldiazonium ion, rather than its carbocation decomposition product. dtic.mil A proposed two-step mechanism involves the intact alkyldiazonium ion attacking the O6 position of guanine, followed by deprotonation at the N1 position, with a water molecule potentially acting as a proton acceptor. dtic.mil
Other computational techniques, such as Natural Bond Orbital (NBO) analysis based on DFT calculations, have been used to examine the electronic structure, charge transfer, and stabilization energies of related nitrosourea (B86855) molecules. aip.org Such analyses help to identify the most electrophilic and nucleophilic sites within the molecule, predicting its reactivity. aip.org Furthermore, theoretical calculations have been employed to determine the energy differences between various conformers (e.g., syn and anti) of nitrosoureas, which can influence their biological activity. researchgate.net These computational approaches are essential for developing a detailed theoretical model of how N-nitroso compounds exert their mutagenic effects.
Future Directions in N Isobutyl N Nitrosourea Research
Elucidation of Nuanced Molecular and Cellular Responses
Future investigations will likely focus on a more granular understanding of the molecular and cellular sequelae following IBNU exposure. While it is known that N-nitrosourea compounds act as alkylating agents, the precise nature of the DNA adducts formed by IBNU and their relative contributions to cytotoxicity and mutagenicity require further clarification. For instance, related compounds like N-n-butyl-N-nitrosourea are known to produce 3-n-butyladenine, 7-n-butylguanine, and O6-n-butylguanine. nih.gov The ratio of O6- to 7-alkylguanine is a critical determinant of the mutagenic potential of these agents. nih.gov
A deeper dive into the cellular signaling pathways activated in response to IBNU-induced DNA damage is warranted. This includes a comprehensive analysis of the DNA damage response (DDR), detailing the activation of key sensor proteins, signal transducers, and effector molecules that orchestrate cell cycle arrest, DNA repair, or apoptosis. Understanding how the isobutyl group, as opposed to the methyl or ethyl groups of more commonly studied nitrosoureas like MNU and ENU, influences these responses will be a key area of inquiry. nih.govmdpi.comnih.gov
Integration with Multi-Omics Approaches in Experimental Systems
The advent of multi-omics technologies presents an unprecedented opportunity to obtain a holistic view of the cellular perturbations induced by IBNU. nih.govmdpi.comnih.gov Integrating genomics, transcriptomics, proteomics, and metabolomics will enable researchers to construct a comprehensive network of the molecular changes that occur upon exposure.
Genomics: Advanced sequencing techniques can precisely map the sites and types of DNA adducts formed by IBNU, revealing any sequence-specific preferences. gatech.edu Furthermore, these approaches can identify the mutational signatures associated with IBNU, providing insights into the mechanisms of DNA repair and bypass. researchgate.net
Transcriptomics: RNA sequencing can reveal the global changes in gene expression following IBNU treatment. This can help identify not only the upregulation of DNA repair genes but also alterations in other cellular pathways, such as those involved in metabolism, cell stress, and immune response. mdpi.comnih.gov
Proteomics: Quantitative proteomics can identify changes in protein abundance and post-translational modifications, such as phosphorylation and ubiquitination, which are critical for signaling in the DDR. nih.govresearchgate.net This can provide a more direct picture of the activated repair pathways and cellular stress responses.
Metabolomics: Analyzing the metabolome can uncover shifts in cellular metabolism as a consequence of IBNU-induced stress and DNA damage. medrxiv.org This could reveal novel links between metabolic state and the efficiency of DNA repair.
By integrating these datasets, researchers can build more accurate models of IBNU's mechanism of action and identify novel biomarkers of exposure and response. medrxiv.org
Development of Refined In Vitro and In Vivo Research Models
To better recapitulate human physiology, future research will benefit from the development and utilization of more sophisticated experimental models.
In Vitro Models: Moving beyond traditional 2D cell cultures, three-dimensional (3D) organoid and spheroid models offer a more physiologically relevant context to study the effects of IBNU. These models better mimic the cell-cell interactions and microenvironment of tissues, potentially providing more accurate insights into tissue-specific responses to DNA damage. Co-culture systems, for instance combining different cell types like in blood-brain barrier models, can also provide a more nuanced understanding of cellular interactions in response to the compound. nih.gov
In Vivo Models: Transgenic mouse models will continue to be invaluable for studying the systemic effects of IBNU and the long-term consequences of the DNA damage it induces, such as carcinogenesis. physiology.orgpsu.edupnas.org The use of reporter systems, such as the LacZ gene in transgenic mice, allows for the quantitative assessment of mutation frequencies in different organs and tissues. pnas.org Furthermore, the development of animal models with specific defects in DNA repair pathways can help to elucidate the roles of these pathways in mitigating the toxic effects of IBNU.
These advanced models will be crucial for translating findings from basic research into a better understanding of the potential risks and therapeutic applications of N-nitrosourea compounds.
Contribution to Fundamental Understanding of DNA-Damaging Agents and Repair Mechanisms
The study of IBNU, as a representative N-nitrosourea, contributes significantly to our fundamental knowledge of how cells cope with DNA alkylation damage. aimspress.comfrontiersin.org N-nitrosoureas are known to generate a spectrum of DNA adducts, including highly mutagenic O6-alkylguanine. mdpi.comoncohemakey.com The cellular mechanisms for repairing these lesions are complex and involve multiple pathways.
Research on IBNU can help to further elucidate the interplay between different DNA repair pathways, such as direct reversal by O6-alkylguanine-DNA alkyltransferase (AGT), base excision repair (BER), and mismatch repair (MMR). aimspress.comfrontiersin.org For example, the processing of O6-alkylguanine by the MMR pathway can lead to futile repair cycles and cell death, a mechanism that is critical for the therapeutic efficacy of some alkylating agents. aimspress.com
By comparing the effects of IBNU with other alkylating agents that have different chemical properties and produce different adduct profiles, researchers can gain a more comprehensive understanding of the structure-activity relationships of DNA-damaging agents. mdpi.comnih.gov This knowledge is not only of academic interest but also has practical implications for the design of new chemotherapeutic agents and for assessing the carcinogenic risk of environmental mutagens. sciencedaily.com
Q & A
Q. What are the key toxicological properties of N-Isobutyl-N-nitrosourea that necessitate strict laboratory safety protocols?
this compound exhibits mutagenic and carcinogenic properties, as demonstrated by its ability to induce chromosomal aberrations (e.g., 25 mg/L/48H in hamster fibroblast cultures) and tumorigenic effects in rats (TDLo: 447 mg/kg over 64 weeks). Researchers must prioritize containment measures, including fume hoods and personal protective equipment, to minimize exposure. Toxicity data should guide risk assessments, particularly regarding dose-dependent carcinogenicity and structural similarities to other nitroso compounds .
Q. How does the mutagenic mechanism of this compound compare to structurally related compounds like N-Ethyl-N-nitrosourea (ENU)?
Like ENU, this compound acts as an alkylating agent, forming DNA adducts that lead to point mutations. However, its isobutyl group may influence tissue specificity and metabolic stability. Comparative studies should include in vitro assays (e.g., Ames test at 1–10 µg/plate) and in vivo models to evaluate mutation spectra and repair pathways. ENU-based protocols (e.g., balancer chromosomes in mice) can be adapted but require validation for isobutyl derivatives .
Q. What standardized protocols exist for handling and storing this compound to ensure compound stability?
Storage at –20°C in airtight, light-resistant containers is critical due to its sensitivity to heat and hydrolysis. Prior to use, verify purity via HPLC or NMR. Stability tests under varying pH and temperature conditions should accompany experimental workflows, with degradation products (e.g., nitrosamine derivatives) monitored using mass spectrometry .
Advanced Research Questions
Q. How can researchers design preclinical studies to assess the carcinogenic potential of this compound while adhering to NIH guidelines?
Studies must include:
- Dose-response models : Use TDLo (447 mg/kg) as a starting point for chronic exposure in rodents, with histopathological exams at 6-month intervals.
- Control groups : Account for spontaneous tumor rates and solvent effects.
- Reporting standards : Follow NIH preclinical checklists for experimental conditions, including housing, diet, and genetic backgrounds. Data should distinguish between incidental findings and compound-specific effects .
Q. What methodological approaches resolve contradictions in mutagenicity data across different assay systems?
Discrepancies between in vitro (e.g., Ames test) and in vivo (e.g., micronucleus assay) results may arise from metabolic activation differences. To address this:
- Use liver S9 fractions in bacterial assays to simulate mammalian metabolism.
- Conduct parallel experiments in repair-deficient cell lines (e.g., XPA⁻/⁻) to isolate DNA damage mechanisms.
- Apply meta-analyses to existing datasets, emphasizing assay sensitivity thresholds and inter-laboratory variability .
Q. How can researchers optimize experimental models to study tissue-specific carcinogenesis induced by this compound?
- Transgenic models : Utilize tissue-specific promoters (e.g., Cre-lox systems) to target organs of interest.
- Pharmacokinetic profiling : Measure plasma and tissue concentrations via LC-MS/MS to correlate exposure with tumor incidence.
- Comparative genomics : Analyze mutation signatures in tumor DNA versus control tissues to identify driver mutations .
Methodological Considerations for Data Interpretation
Q. What statistical frameworks are appropriate for analyzing dose-dependent carcinogenicity data?
Employ time-to-tumor models (e.g., Kaplan-Meier survival analysis with log-rank tests) and multivariate Cox regression to adjust for covariates like body weight and comorbidities. Report confidence intervals and effect sizes to avoid overinterpretation of marginal results .
Q. How should researchers address potential confounding factors in long-term toxicity studies?
- Randomization : Stratify animals by litter and weight to minimize bias.
- Blinding : Ensure pathologists are blinded to treatment groups during histopathology reviews.
- Replication : Include at least two independent cohorts to verify findings. Contradictory results should trigger a review of environmental variables (e.g., microbiome differences) .
Comparative and Mechanistic Studies
Q. What in vitro systems best replicate the metabolic activation of this compound observed in vivo?
Primary hepatocyte co-cultures or 3D organoid models can mimic hepatic metabolism. Combine these with comet assays to quantify DNA damage. Compare results to in vivo liver homogenates to validate metabolic pathways .
Q. How does the structure-activity relationship (SAR) of this compound influence its mutagenic potency compared to other alkylating agents?
The isobutyl group increases lipophilicity, potentially enhancing blood-brain barrier penetration. SAR studies should pair molecular dynamics simulations (e.g., DNA adduct stability) with functional assays in neuronal vs. hepatic cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
